4-Chloro-1-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJITOJTCHBHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Substituted Pyrazole Architectures in Contemporary Chemical Research
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govbohrium.comnih.gov This status is attributed to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. researchgate.netallresearchjournal.com Nitrogen-containing heterocycles are fundamental targets in organic synthesis due to their prevalence in biologically significant molecules. researchgate.net The pyrazole nucleus, in particular, serves as a versatile foundation for designing potent bioactive compounds. allresearchjournal.com
Researchers have extensively studied pyrazole derivatives, revealing a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, analgesic, and antimicrobial activities. nih.govresearchgate.netmdpi.com The presence of the pyrazole moiety in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, underscores its therapeutic relevance. nih.govresearchgate.net
The functional versatility of the pyrazole ring is heavily influenced by the nature and position of its substituents. nih.gov Substitutions on the pyrazole ring have a major impact on the molecule's chemical and biological properties. nih.gov For instance, in medicinal chemistry, an N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution at the N1 position modifies these characteristics, which can be crucial for binding to biological targets like protein kinases. bohrium.comnih.gov The development of efficient, regioselective synthesis methods, such as cyclocondensation reactions and multicomponent processes, has further fueled the exploration of novel substituted pyrazoles. mdpi.comnih.govnih.gov
Significance of the 4 Chloro 1 Isopropyl 1h Pyrazole Motif in Heterocyclic Compound Studies
The compound 4-Chloro-1-isopropyl-1H-pyrazole is a distinct molecule that combines several structural features of strategic importance in synthetic and medicinal chemistry. Its core is the versatile pyrazole (B372694) ring, while the specific substituents—a chloro group at position 4 and an isopropyl group at position 1—confer specific physicochemical properties that make it a valuable building block.
| Property | Data | Source |
| IUPAC Name | 4-chloro-1-(propan-2-yl)-1H-pyrazole | |
| Molecular Formula | C₆H₉ClN₂ | |
| Molecular Weight | 144.60 g/mol | |
| CAS Number | 1205921-77-2 |
The significance of this motif lies in the synergistic effect of its components. The pyrazole scaffold provides a stable, aromatic core that is a known pharmacophore. The chloro-substituent at the C4 position can modulate the electronic environment of the ring and often enhances binding affinity to biological targets through halogen bonding. It can also serve as a reactive handle for further functionalization via cross-coupling reactions. The N1-isopropyl group is a key feature that increases the molecule's lipophilicity, which can improve its solubility in non-polar environments and enhance membrane permeability in biological systems. This deliberate substitution pattern makes this compound a tailored intermediate for creating more complex molecules with desirable drug-like properties. bohrium.comnih.gov Its utility as a synthetic intermediate is demonstrated in the preparation of more elaborate heterocyclic systems, such as pyrimidinyl-pyrazoles. chemicalbook.com
Current Research Trajectories and Future Perspectives for 4 Chloro 1 Isopropyl 1h Pyrazole
Green Chemistry Approaches in this compound Synthesis
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in chemical synthesis, offering an eco-friendly and efficient alternative to conventional heating methods. tandfonline.com Traditional synthetic routes for pyrazole derivatives often necessitate harsh reaction conditions, including the use of organic solvents, prolonged reaction times, and high energy consumption. tandfonline.com MAOS addresses these drawbacks by utilizing microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes, minimize the formation of side products, and often increase yields. tandfonline.comheteroletters.org This technique is noted for its high efficiency, providing significantly reduced reaction times while maintaining moderate temperatures. rsc.org
The synthesis of pyrazole analogues benefits substantially from this methodology. For instance, the condensation reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, a cornerstone of pyrazole synthesis, can be accelerated under microwave irradiation. heteroletters.orgyoutube.com Solvent-free conditions, or the use of green solvents like water or ethanol, are often employed in MAOS, further enhancing the environmental credentials of the synthetic process. tandfonline.comresearchgate.net Researchers have successfully synthesized various pyrazole derivatives, such as pyrazolo[3,4-b]quinolines and 1,3,5-trisubstituted pyrazoles, using one-pot microwave-assisted methods. nih.govresearchgate.net For example, a reaction between phenyl hydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in an ethanol/acetic acid mixture was completed in just seven minutes at 100°C under microwave irradiation. dergipark.org.tr
While specific documentation for the microwave-assisted synthesis of this compound is not detailed in the provided sources, the general principles are directly applicable. A plausible route would involve the microwave-assisted cyclocondensation of a suitable 1,3-dicarbonyl precursor with isopropylhydrazine, followed by a microwave-promoted chlorination step. The efficiency of MAOS suggests that this would be a rapid and high-yielding approach.
| Reactants | Catalyst/Conditions | Microwave Parameters | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Chalcones, Isonicotinic Acid Hydrazide | Ethanol | Not Specified | 3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-ylmethanone derivatives | Moderate | nih.gov |
| Phenyl Hydrazines, Substituted Salicylaldehydes | Ethanol | 50 W, 80°C, 35 min | Indazoles (Benzofused pyrazoles) | Moderate to High | heteroletters.org |
| 5-Aminopyrazoles, Ethoxycarbonyl Isothiocyanate | THF, then NaOH | 100°C for 5 min, then 80°C for 3 min | 2-Thioxo-1H-pyrazolo[1,5-a] tandfonline.comnih.govnih.govtriazin-4-one | Not Specified | nih.gov |
| (1H-pyrazol-4-yl)ethanones, Esters | NaH, Solvent-free | Not Specified | (1H-pyrazolyl)propane-1,3-diones | Increased vs. conventional | researchgate.net |
Ultrasound-Mediated Chemical Transformations
Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. This technique serves as a valuable alternative to traditional heating, particularly for processes requiring milder conditions. rsc.orgnih.gov The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates and often enabling reactions to proceed without the need for catalysts or harsh reagents. nih.govresearchgate.net
For the synthesis of pyrazole derivatives, ultrasound irradiation offers a green and efficient protocol. nih.gov It facilitates the smooth condensation of hydrazine derivatives with β-keto esters under solvent-free conditions, yielding pyrazolone (B3327878) derivatives in good to excellent amounts within very short timeframes. nih.gov One-pot, multicomponent reactions to form pyrazoles have been successfully carried out in water under ultrasound, avoiding the need for traditional chromatographic purification and yielding highly selective conversions with no byproducts. nih.gov This method is considered an important technique in heterocyclic synthesis, as the acoustic stream can generate the desired product without the isolation of any intermediates. researchgate.net
The application of ultrasound to the synthesis of this compound would likely involve the sonication of a mixture containing an appropriate β-dicarbonyl compound and isopropylhydrazine, potentially in an aqueous or solvent-free system. A subsequent chlorination step could also be accelerated using this method. The primary advantages would be the mild reaction conditions, rapid reaction times, and adherence to the principles of green chemistry. researchgate.net
| Reactants | Catalyst/Conditions | Ultrasound Parameters | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes, Hydrazine Monohydrate, Ethyl Acetoacetate, Malononitrile (B47326)/Ammonium Acetate | Catalyst-free, Water | Not Specified | Pyrazoles | High, no byproducts | nih.gov |
| Hydrazine derivatives, β-keto esters | Solvent-free | Not Specified | Pyrazolone derivatives | Good to Excellent | nih.gov |
| Dimethylacetylenedicarboxylate, Hydrazinehydrate, Malononitrile, Aromatic Aldehyde | 2% Mn/ZrO2, Aqueous Ethanol | 40 kHz, Room Temp | Pyrano[2,3-c]pyrazole derivatives | 88-98% | researchgate.net |
Mechanochemical Synthesis Techniques
Mechanochemistry induces chemical reactions through the application of mechanical force, such as grinding, milling, or shearing, often in the absence of a solvent. researchgate.netresearchgate.net This technique is gaining prominence as a sustainable and efficient method in chemical synthesis, capable of developing novel multicomponent reactions that are sometimes unfeasible in traditional solution-based processes. researchgate.net Although less frequently employed than microwave or ultrasound techniques for pyrazole synthesis, mechanochemistry offers distinct advantages in sustainability. rsc.org
The synthesis of pyrazole derivatives can be achieved through grinding-induced, sequential one-pot reactions. For example, new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles have been synthesized in good to excellent yields by grinding a mixture of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine hydrate (B1144303) with piperidine (B6355638) under solvent-free conditions. researchgate.net This approach highlights the potential of mechanochemistry to construct functionalized pyrazole rings efficiently and cleanly.
For this compound, a mechanochemical approach would involve grinding the necessary precursors, such as a chlorinated 1,3-dicarbonyl compound and isopropylhydrazine, possibly with a solid-state catalyst. This solvent-free method would minimize waste and energy consumption, aligning with the goals of green chemistry.
| Reactants | Catalyst/Conditions | Method | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloro-2,4-pentanedione, Thiophenols, Hydrazine Hydrate | Piperidine, Solvent-free | Grinding in mortar and pestle at room temperature | 3,5-dimethyl-4-(arylsulfanyl)pyrazoles | Good to Excellent | researchgate.net |
Catalytic Methods for Pyrazole Ring Formation and Functionalization
Catalysis is central to the modern synthesis of pyrazoles, enabling efficient ring formation and subsequent functionalization with high degrees of control and selectivity. A wide array of catalysts, particularly those based on transition metals, have been developed for these purposes. nih.govrsc.org These methods often provide access to a diverse range of functionalized pyrazoles in a single step, bypassing the need for pre-functionalized starting materials. rsc.org
Common catalytic strategies for pyrazole ring formation include:
Lewis Acid Catalysis : Simple Lewis acids like AlCl₃ have been used to catalyze the three-component, one-pot synthesis of highly functionalized pyrazoles from an aldehyde, phenylhydrazine, and malononitrile in aqueous ethanol, achieving high yields in under 30 minutes. jocpr.com
Copper Catalysis : Copper-catalyzed methods are versatile, facilitating reactions such as the aerobic oxidative cyclization of β,γ-unsaturated hydrazones and the [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org Copper iodide (CuI) has been shown to be particularly effective for the C4-alkylation of C4-halo-1H-1-tritylpyrazoles with alkylamines. mdpi.com
Palladium Catalysis : Palladium catalysts are instrumental in cross-coupling reactions. However, for the amination of 4-bromo-1H-1-tritylpyrazole, Pd(dba)₂ was found to be most suitable for aromatic or bulky amines that lack β-hydrogen atoms. mdpi.com
Ruthenium and Rhodium Catalysis : These metals catalyze hydrogen transfer and addition-cyclization reactions, respectively. Ruthenium can be used for the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles, while rhodium catalyzes the addition of hydrazines to alkynes. organic-chemistry.org
Iodine Catalysis : Molecular iodine can catalyze cascade reactions to produce 1,4-disubstituted pyrazoles, using DMSO as both a solvent and a C₁ source. organic-chemistry.org
Beyond ring formation, transition-metal-catalyzed C-H functionalization has become a powerful tool for directly installing new C-C and C-heteroatom bonds onto the pyrazole ring, offering a more atom-economical approach than traditional cross-coupling. rsc.org
| Catalyst | Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|---|
| AlCl₃ (15 mol%) | Three-component one-pot synthesis | Aldehyde, Phenylhydrazine, Malononitrile | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | jocpr.com |
| Copper | Aerobic oxidative cyclization | β,γ-Unsaturated hydrazones | Broad range of pyrazole derivatives | organic-chemistry.org |
| Palladium (Pd(dba)₂) | C4-Amination | 4-bromo-1H-1-tritylpyrazole, Aromatic amines | 4-amino-pyrazoles | mdpi.com |
| Ruthenium (Ru₃(CO)₁₂) | Acceptorless dehydrogenative coupling | 1,3-Diols, Arylhydrazines | Pyrazoles and 2-pyrazolines | organic-chemistry.org |
| Rhodium | Addition-cyclization | Hydrazines, Alkynes | Highly substituted pyrazoles | organic-chemistry.org |
| Iodine | Cascade reaction | Enaminones, Hydrazines, DMSO | 1,4-Disubstituted pyrazoles | organic-chemistry.org |
Total Synthesis and Fragment-Based Assembly of Complex this compound Architectures
The total synthesis of a target molecule like this compound involves its complete construction from readily available, simple starting materials. The most common and logical strategy for assembling the pyrazole core is a fragment-based approach, specifically the Knorr pyrazole synthesis and its variations. youtube.com This involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.comnih.govmdpi.com
While the literature does not provide a specific total synthesis for this compound, a rational synthetic pathway can be constructed based on these well-established principles. The assembly would proceed in discrete steps:
Formation of the Isopropylhydrazine Fragment : Isopropylhydrazine would serve as the N1-N2 building block, providing the isopropyl group at the N1 position of the final pyrazole.
Selection of the C3-C4-C5 Fragment : A suitable 1,3-dielectrophilic synthon is required. A logical choice would be a derivative of malondialdehyde or a β-ketoaldehyde that can be easily chlorinated. For instance, 2-chloro-1,3-propanedial (chloromalondialdehyde) could serve as a direct precursor to the C3-C4-C5 backbone.
Cyclocondensation Reaction : The reaction between isopropylhydrazine and the chlorinated 1,3-dicarbonyl compound would form the heterocyclic ring. The regioselectivity of this reaction is crucial; the more nucleophilic nitrogen of the isopropylhydrazine would typically attack one of the carbonyl groups, initiating the cyclization process that, after dehydration, yields the aromatic pyrazole ring.
Alternative Post-Cyclization Chlorination : A more common and often higher-yielding approach involves forming the 1-isopropyl-1H-pyrazole ring first, followed by regioselective chlorination at the C4 position.
Step A: Synthesis of 1-isopropyl-1H-pyrazole : Reacting isopropylhydrazine with a non-halogenated 1,3-dicarbonyl compound (e.g., malondialdehyde or 1,1,3,3-tetramethoxypropane (B13500) under acidic conditions) would yield 1-isopropyl-1H-pyrazole.
Step B: Electrophilic Chlorination : The resulting 1-isopropyl-1H-pyrazole would then be treated with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to introduce the chlorine atom specifically at the electron-rich C4 position of the pyrazole ring.
This fragment-based assembly represents a robust and versatile strategy for the total synthesis of this compound and its analogues, allowing for modular construction from simple, distinct fragments.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. nih.gov The positions on the ring exhibit different levels of reactivity, with the C4 position being particularly nucleophilic. nih.gov
Directed Ortho Metalation (DoM) Strategies Adjacent to the Isopropyl Group
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
In the context of this compound, the nitrogen atom of the pyrazole ring can act as a directing group. However, the application of DoM specifically adjacent to the isopropyl group (at the C5 position) is not a commonly reported pathway. The primary directing effect in pyrazole systems often originates from the ring nitrogens, influencing substitution patterns at other positions.
Influence of 4-Chloro and 1-Isopropyl Substituents on Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the pyrazole nucleus is significantly influenced by the existing substituents. nih.govresearchgate.net The 1-isopropyl group, being an electron-donating group, activates the pyrazole ring towards electrophilic attack. The 4-chloro substituent, while being an electron-withdrawing group, can also influence the substitution pattern.
In the case of 1-substituted pyrazoles, electrophilic substitution, such as bromination, is often directed to the 4-position. reddit.comreddit.com For this compound, the C4 position is already substituted. Therefore, any further electrophilic substitution would be directed to the remaining available carbon positions, C3 and C5. The interplay between the activating effect of the N1-isopropyl group and the deactivating/directing effect of the C4-chloro group, along with the inherent reactivity of the pyrazole ring positions, will determine the final regiochemical outcome.
Nucleophilic Substitution Reactions at the 4-Chloro Position
The chlorine atom at the C4 position of this compound is a key site for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.
Direct Displacement Reactions
Direct displacement of the 4-chloro substituent by a nucleophile is a potential reaction pathway. This type of reaction involves the direct attack of a nucleophile on the carbon atom bearing the chlorine, leading to the substitution of the chlorine atom. The feasibility of this reaction depends on the nature of the nucleophile and the reaction conditions. For instance, the hydroxyl group at the 4-position of a pyrazole can be replaced by chlorine via nucleophilic substitution using reagents like thionyl chloride. benchchem.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. sigmaaldrich.comlibretexts.org These reactions are widely used in organic synthesis and are particularly valuable for modifying heterocyclic compounds like pyrazoles. nih.gov The 4-chloro position of this compound serves as an excellent handle for these transformations.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com This reaction is highly effective for forming C-C bonds. mdpi.comyoutube.com For this compound, a Suzuki coupling would enable the introduction of various aryl or vinyl groups at the 4-position. The general reaction scheme involves the oxidative addition of the chloro-pyrazole to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
Table 1: Examples of Suzuki Coupling Reactions on Halogenated Pyrimidines
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | K₃PO₄ | Toluene | 40 |
| 2 | Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
Data adapted from a study on a similar heterocyclic system. mdpi.com
Sonogashira Coupling:
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of alkyne moieties at the 4-position of the pyrazole ring. The reaction typically proceeds under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org
Heck Coupling:
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgdiva-portal.org This reaction provides a means to introduce alkenyl groups at the 4-position of this compound. The reaction typically requires a base and a palladium catalyst. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org
Reactivity of the Isopropyl Moiety
The isopropyl group attached to the N1 position of the pyrazole ring is generally less reactive than the pyrazole ring itself or the 4-chloro substituent under many conditions. However, under specific and more forcing reaction conditions, such as those involving strong bases or radical initiators, reactions involving the C-H bonds of the isopropyl group could potentially occur. Such reactions are less common compared to the transformations occurring at the pyrazole core.
Ring-Opening and Rearrangement Mechanisms of Substituted Pyrazoles
The pyrazole ring is generally stable; however, under certain conditions, it can undergo ring-opening and rearrangement reactions, particularly when appropriately substituted.
Ring-Opening: The presence of a chloro-substituent at the C4-position can influence the susceptibility of the pyrazole ring to nucleophilic attack, which can be a prelude to ring-opening. While direct ring-opening of this compound is not well-documented, related systems offer mechanistic insights. For instance, pyrazolines have been shown to undergo unexpected ring-opening with activated alkynes, leading to the formation of 1H-pyrazole-4,5-dicarboxylates through the elimination of a substituent. rsc.org Furthermore, the fragmentation of the pyrazole ring in 1H-imidazo[1,2-b]pyrazoles has been observed upon metalation at a specific position. nih.govresearchgate.netrsc.org These examples suggest that a strong nucleophile or a metal-catalyzed process could potentially initiate the ring-opening of this compound.
Rearrangement: Rearrangement reactions of pyrazoles are also known, often involving the migration of substituents or a complete skeletal reorganization. An unusual rearrangement of a pyrazole nitrene has been reported, which proceeds through a ring-opening/recyclization cascade. mdpi.com This type of transformation highlights the potential for complex rearrangements in the pyrazole system under specific reaction conditions, such as those involving reactive intermediates. The substitution pattern on the pyrazole ring plays a crucial role in determining the feasibility and outcome of such rearrangements. nih.gov
Computational Insights into the Reaction Mechanisms of this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the reaction mechanisms, stability, and reactivity of molecules like this compound. researchgate.netaip.orgnih.govtandfonline.comresearchgate.net
DFT calculations can be employed to model the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. For this compound, computational studies could map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, thus predicting its reactivity towards various reagents.
Furthermore, DFT can be used to calculate the energies of transition states and intermediates for potential reaction pathways, such as oxidation, reduction, ring-opening, and rearrangement. This allows for a theoretical assessment of the feasibility of a proposed mechanism and can guide experimental design. For example, computational studies on the antioxidant activity of pyrazole derivatives have been used to understand their interaction with free radicals and predict their preferred reaction mechanisms (e.g., H-atom transfer vs. sequential electron transfer proton transfer). daneshyari.comresearchgate.netacs.org
The following table summarizes the types of computational analyses that can be applied to understand the reactivity of this compound.
| Computational Method | Parameter Calculated | Insight Gained | Reference |
| DFT (e.g., B3LYP) | Molecular Electrostatic Potential (MEP) | Prediction of electrophilic and nucleophilic sites | aip.orgresearchgate.net |
| DFT | Transition State Energies | Elucidation of reaction mechanisms and feasibility | researchgate.net |
| DFT | Bond Dissociation Energies (BDE) | Assessment of the strength of C-H bonds for functionalization | daneshyari.comresearchgate.net |
| DFT | Frontier Molecular Orbital (HOMO/LUMO) Energies | Understanding of chemical reactivity and kinetic stability | researchgate.netacs.org |
Coordination Chemistry and Catalytic Applications of Pyrazoles, with Emphasis on 4 Chloro 1 Isopropyl 1h Pyrazole Analogues
Pyrazole (B372694) Ligands in Homogeneous Catalysis
Pyrazoles represent a versatile class of N-heterocyclic compounds that have garnered significant attention in the field of homogeneous catalysis. nih.govresearchgate.netmdpi.com Their utility stems from a unique combination of electronic and structural properties. As aromatic five-membered rings with two adjacent nitrogen atoms, they can act as potent ligands for a wide array of transition metals. nih.govresearchgate.net One nitrogen atom is a pyridine-type, readily available for coordination, while the other is a pyrrole-type, which can be substituted or remain as an N-H group. This N-H group is Brønsted acidic and can be deprotonated, allowing the resulting pyrazolate anion to act as a bridging ligand between two metal centers. nih.govmdpi.com This structural flexibility allows for the creation of mononuclear, dinuclear, or polynuclear metal complexes. nih.govresearchgate.net The ease of functionalization of the pyrazole ring at various positions enables the fine-tuning of the ligand's steric and electronic properties, which in turn influences the catalytic activity and selectivity of the resulting metal complex. nih.govuniversiteitleiden.nl
The design of pyrazole-based ligands for catalysis is a highly modular process, allowing for precise control over the coordination environment of the metal center. nih.gov Key design principles focus on modifying the pyrazole core to achieve desired catalytic performance.
Steric Hindrance : Introducing bulky substituents at the 3- and 5-positions of the pyrazole ring can create a sterically demanding environment around the metal center. This can be used to control the coordination number of the metal, prevent catalyst deactivation pathways such as dimerization, and influence the selectivity of catalytic transformations (e.g., regioselectivity or enantioselectivity).
Electronic Tuning : The electronic properties of the pyrazole ligand can be modulated by introducing electron-donating or electron-withdrawing groups at the 4-position. universiteitleiden.nlrsc.org Electron-withdrawing groups, such as halogens, enhance the π-acceptor properties of the ligand, which can stabilize lower oxidation states of the metal center. Conversely, electron-donating groups increase the electron density on the metal, which can enhance its reactivity in processes like oxidative addition.
Multidentate Ligand Scaffolds : Incorporating pyrazole units into larger, multidentate structures is a common strategy to enhance the stability and control the geometry of the resulting metal complexes. nih.gov This can be achieved by linking multiple pyrazole rings together or by attaching pyrazole moieties to other coordinating groups like pyridines, phosphines, or amines. acs.org Pincer-type ligands, which feature a central aromatic ring flanked by two coordinating pyrazole arms, are particularly effective in creating well-defined and robust catalytic sites. nih.gov
Proton-Responsive Ligands : The N-H proton on an unsubstituted pyrazole ring can act as a proton donor, enabling metal-ligand cooperative catalysis. nih.govmdpi.com The acidity of this proton is increased upon coordination to a Lewis acidic metal center. nih.gov This feature can be exploited in catalytic cycles that involve proton transfer steps.
These design principles allow for the creation of a vast library of pyrazole-based ligands, each with tailored properties for specific catalytic applications.
The versatility of pyrazole-based ligands has led to their successful application in a wide range of homogeneous catalytic reactions.
C-C Bond Formation : Pyrazole-ligated metal complexes have been employed as catalysts in various carbon-carbon bond-forming reactions. For instance, palladium complexes bearing pyrazole-based ligands have shown activity in Suzuki-Miyaura and Heck coupling reactions. The modular nature of the pyrazole ligand allows for the optimization of catalyst performance by tuning steric and electronic parameters.
Oxidation Reactions : Copper complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechols to o-quinones. bohrium.comresearchgate.net The catalytic efficiency is influenced by the nature of the ligand, the copper salt precursor, and the solvent. researchgate.net In some systems, the pyrazole ligand is believed to play a role in activating oxygen, a key step in many oxidation processes. researchgate.net
Polymerization : Titanium complexes incorporating pyrazole ligands have been shown to be effective catalysts for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgresearchgate.netscispace.com The addition of a pyrazole ligand to titanium(IV) isopropoxide can significantly enhance its catalytic activity, with some systems showing a 17-fold increase in activity compared to the unligated titanium precursor. rsc.orgresearchgate.netscispace.com It is proposed that the pyrazole ligand facilitates the formation of a dinuclear titanium species, which enables cooperative activation of the monomer. rsc.orgresearchgate.netscispace.com
| Catalytic Application | Metal Center | Ligand Type | Example Reaction | Ref. |
| Oxidation | Copper | Pyrazole-based | Catechol to o-quinone | bohrium.comresearchgate.net |
| Polymerization | Titanium | Pyrazole | Ring-opening of L-lactide | rsc.orgresearchgate.netscispace.com |
A particularly intriguing aspect of pyrazole chemistry is the potential for metal-ligand cooperation (MLC). nih.govmdpi.com In MLC, the ligand is not merely a spectator that modulates the properties of the metal center, but an active participant in the catalytic cycle. nih.govmdpi.com Protic pyrazoles (those with an N-H group) are especially well-suited for this type of catalysis. nih.govmdpi.com
The N-H group of a coordinated pyrazole can act as a proton shuttle, facilitating bond activation and formation. nih.gov Upon coordination to a metal, the acidity of the N-H proton increases, making it a more effective proton donor. nih.gov The pyrazole can be deprotonated to form a pyrazolate, which is a stronger electron donor and can act as a Brønsted base. nih.gov This reversible protonation/deprotonation allows the pyrazole ligand to participate in catalytic cycles that involve proton-coupled electron transfer (PCET) or other proton transfer steps. nih.gov For example, in transfer hydrogenation reactions catalyzed by ruthenium-pyrazole complexes, the pyrazole N-H group is thought to be involved in the heterolytic cleavage of dihydrogen and the transfer of protons to the substrate. nih.gov
Electronic and Steric Effects of 4-Chloro and 1-Isopropyl Substituents on Ligand Performance
The performance of a pyrazole-based ligand in catalysis is critically dependent on the nature of the substituents on the pyrazole ring. The 4-chloro and 1-isopropyl substituents in analogues of 4-chloro-1-isopropyl-1H-pyrazole exert distinct and predictable electronic and steric effects.
The 4-chloro substituent is an electron-withdrawing group due to its inductive effect. The presence of a chlorine atom at the 4-position decreases the electron density of the pyrazole ring. rsc.org This has several consequences for the ligand's performance:
It modulates the electron-donating ability of the coordinating nitrogen atom, making the ligand a weaker σ-donor and a better π-acceptor. This can stabilize lower oxidation states of the coordinated metal center.
It increases the Brønsted acidity of the pyrazole ring, which could be relevant if the pyrazole were to participate in proton transfer steps in a catalytic cycle.
In the context of structure-activity relationships for bioactive molecules, a chlorine atom at the C-4 position has been shown to be essential for certain kinase inhibitions. vulcanchem.com
The 1-isopropyl substituent is a bulky alkyl group that primarily exerts a steric effect. mdpi.com Its presence on the pyrrole-type nitrogen atom has the following implications:
It introduces steric bulk near the coordination site, which can influence the geometry of the metal complex and the accessibility of the metal center to substrates. This can be beneficial for enhancing selectivity in catalytic reactions.
The isopropyl group can restrict the rotation around the N-C bond, potentially leading to a more rigid and well-defined catalyst structure.
In structure-activity relationship studies, the isopropyl group has been identified as providing optimal steric bulk for selective binding to certain biological targets like CDK4. vulcanchem.com
The combination of the electron-withdrawing 4-chloro group and the sterically demanding 1-isopropyl group would result in a ligand with a unique profile, offering a balance of electronic and steric properties that could be advantageous for specific catalytic applications.
| Substituent | Position | Primary Effect | Impact on Ligand Performance |
| Chloro | 4 | Electronic (electron-withdrawing) | Modulates metal's electronic properties, enhances acidity |
| Isopropyl | 1 | Steric (bulky) | Influences complex geometry, enhances selectivity |
Mechanistic Elucidation of Pyrazole-Mediated Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing catalyst performance and designing new, more efficient catalysts. For pyrazole-mediated catalysis, mechanistic studies often combine experimental techniques (e.g., kinetics, spectroscopy) with computational modeling.
One example of a mechanistically studied pyrazole-mediated reaction is the copper(I)-catalyzed reaction between chlorohydrazones and terminal acetylenes to form substituted pyrazoles. rsc.org Deuterium labeling studies suggest the involvement of a copper(I)-complexed alkynylhydrazone intermediate. rsc.org The formation and stability of this intermediate are dependent on the reaction conditions, including the solvent and the specific chlorohydrazone used. rsc.org The proposed catalytic cycle likely involves the coordination of the reactants to the copper center, followed by a series of intramolecular transformations facilitated by the metal. rsc.org
In another example, the synthesis of pyrazoles via the oxidation-induced N-N coupling of diazatitanacycles has been mechanistically investigated. rsc.orgumn.edu In this case, the pyrazole is the product rather than part of the ligand. The studies show that the oxidation of the titanium complex is a key step, and the nature of the oxidant and the counterions can significantly influence the reaction pathway. rsc.orgumn.edu
For catalytic cycles involving protic pyrazole ligands, a common mechanistic feature is the participation of the N-H group in proton transfer steps. nih.gov Theoretical calculations on hydrogenation reactions catalyzed by ruthenium-pyrazole complexes suggest that the heterolytic cleavage of dihydrogen can occur at a coordinatively unsaturated pyrazolato complex, with the pyrazole ligand acting as an internal base. nih.gov The resulting hydrido-pyrazole intermediate can then transfer a hydride to the substrate, with the pyrazole N-H group protonating the substrate in a concerted or stepwise manner. nih.gov
Heterogeneous Catalysis Incorporating Pyrazole Derivatives
While pyrazole-based catalysts are often used in homogeneous systems, there is growing interest in immobilizing them on solid supports to create heterogeneous catalysts. nih.govmdpi.commorressier.com Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. mdpi.commorressier.com
Several strategies have been developed for incorporating pyrazole derivatives into heterogeneous catalysts:
Immobilization on Inorganic Supports : Pyrazole-containing ligands can be covalently attached to the surface of inorganic materials like silica (B1680970) or alumina. The resulting supported catalysts can then be used in conventional packed-bed or slurry reactors. For example, amino-functionalized SBA-15, a mesoporous silica, has been used as a support for a catalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
Metal-Organic Frameworks (MOFs) : Pyrazole-based ligands can be used as building blocks for the synthesis of MOFs. acs.org MOFs are crystalline materials with a high surface area and well-defined porous structure, making them attractive platforms for heterogeneous catalysis. PCN-300 is a robust pyrazolate MOF that has shown high efficiency in catalyzing dehydrogenative C-O cross-coupling reactions. acs.org
Nanoparticle Catalysts : Pyrazole derivatives can be used in the synthesis of catalytically active nanoparticles. For instance, Fe3O4@L-arginine nanoparticles have been used as a heterogeneous catalyst for the synthesis of spiro-pyrano[2,3-c]-pyrazole derivatives. nih.gov
The use of heterogeneous catalysts incorporating pyrazole derivatives is a promising area of research that combines the catalytic versatility of pyrazole complexes with the practical advantages of heterogeneous catalysis. nih.govmdpi.commorressier.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-1-isopropyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis often involves cyclization reactions. A general procedure includes refluxing intermediates (e.g., pyrazole derivatives) with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Optimization strategies include adjusting reaction time, temperature, and stoichiometry. For chloro-group introduction, trichloroisocyanuric acid is used under controlled conditions to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR are critical for assigning protons and carbons. For example, the isopropyl group shows a doublet (CH) and septet (CH3) in ¹H NMR, while the pyrazole ring protons exhibit distinct splitting patterns. 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in connectivity .
- IR: Stretching frequencies for C-Cl (~600–800 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) confirm functional groups. Correlate spectral data with computational predictions (DFT) for validation .
Advanced Research Questions
Q. What computational methods are recommended for analyzing the electronic structure and intermolecular interactions of this compound?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G** level predicts molecular orbitals, electrostatic potential surfaces, and Hirshfeld surface analysis. Hirshfeld surfaces quantify intermolecular interactions (e.g., H-bonding, π-π stacking) observed in crystallographic data. Comparative analysis of experimental (XRD) and computed bond lengths/angles validates structural accuracy .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural determination of this compound derivatives?
- Methodological Answer: SC-XRD using SHELXL refines crystal structures by modeling positional disorder and thermal parameters. For example, distinguishing between chloro and isopropyl substituents requires high-resolution data (≤ 0.8 Å) and iterative refinement against Fo²-Fc² maps. Hydrogen-bonding networks in the crystal lattice further corroborate NMR-derived conformations .
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?
- Methodological Answer: Cross-validate using complementary techniques:
- HRMS: Confirm molecular formula (e.g., [M+H]⁺ ion matching exact mass within 5 ppm).
- 2D NMR: Resolve signal overlaps (e.g., COSY for proton-proton correlations).
- XRD: Definitive proof of structure if discrepancies persist.
If inconsistencies arise, consider alternative synthetic pathways or byproduct formation. Repeat synthesis under inert atmospheres to exclude oxidation artifacts .
Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer:
- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution.
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- SAR Studies: Modify substituents (e.g., chloro, isopropyl) to correlate lipophilicity (logP) with membrane permeability and activity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage: Keep in airtight containers at room temperature, away from moisture and light.
- Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste.
- Toxicity: Refer to SDS for acute toxicity data (e.g., LD₅₀ in rodents) and prioritize waste-stream segregation .
Data Contradiction and Advanced Analysis
Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in this compound?
- Methodological Answer: Compute vibrational corrections to XRD-derived bond lengths to account for thermal motion. Use Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density topology at bond critical points. Discrepancies > 0.02 Å may indicate crystal packing effects (e.g., steric strain from isopropyl groups) requiring multi-conformer DFT optimization .
Q. What strategies are effective in resolving positional isomerism in pyrazole derivatives during synthesis?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
